Tert-butyl-[[4-(1,2-dichloroethenoxy)phenyl]methoxy]-dimethylsilane
Description
Tert-butyl-[[4-(1,2-dichloroethenoxy)phenyl]methoxy]-dimethylsilane is a silane-protected phenolic compound characterized by a tert-butyldimethylsilyl (TBDMS) group attached to a methoxy-substituted phenyl ring.
Properties
Molecular Formula |
C15H22Cl2O2Si |
|---|---|
Molecular Weight |
333.3 g/mol |
IUPAC Name |
tert-butyl-[[4-(1,2-dichloroethenoxy)phenyl]methoxy]-dimethylsilane |
InChI |
InChI=1S/C15H22Cl2O2Si/c1-15(2,3)20(4,5)18-11-12-6-8-13(9-7-12)19-14(17)10-16/h6-10H,11H2,1-5H3 |
InChI Key |
OLSRISIJYFATOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC=C(C=C1)OC(=CCl)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-butyl-[[4-(1,2-dichloroethenoxy)phenyl]methoxy]-dimethylsilane typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the protection of hydroxyl groups using tert-butyl dimethylsilyl chloride in the presence of imidazole . The reaction conditions often require anhydrous solvents and low temperatures to ensure high yields and selectivity . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Tert-butyl-[[4-(1,2-dichloroethenoxy)phenyl]methoxy]-dimethylsilane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Scientific Research Applications
Tert-butyl-[[4-(1,2-dichloroethenoxy)phenyl]methoxy]-dimethylsilane has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl-[[4-(1,2-dichloroethenoxy)phenyl]methoxy]-dimethylsilane involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable intermediates that facilitate various chemical transformations . Its unique structure allows it to participate in a wide range of reactions, making it a versatile tool in synthetic chemistry .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Features
All compounds discussed share a TBDMS-protected methoxy-phenyl backbone. Key variations lie in the substituents at the para-position of the phenyl ring:
Reactivity Trends
- Electron-Withdrawing Groups (EWGs): The dichloroethenoxy group (target) and sulfonyl group (6d) increase electrophilicity, facilitating nucleophilic attacks.
- Leaving Groups : The iodo substituent () enables facile substitution reactions, whereas bromoethoxy () may undergo elimination or further functionalization.
- Steric Effects : Cycloalkylidene groups () enhance lipophilicity but may hinder reaction kinetics .
Physicochemical Properties
| Property | Target Compound | Bromoethoxy Analogs | Sulfonyl Derivative (6d) | Iodo Analog |
|---|---|---|---|---|
| Polarity | Moderate (Cl substituents) | Low (Br, alkyl chains) | High (–SO₂) | Moderate (–I) |
| Stability | Hydrolytically stable (TBDMS) | Sensitive to strong bases | Acid-labile (sulfonyl cleavage) | Light-sensitive (C–I bond) |
| NMR Shifts (1H) | Deshielded protons near Cl | Alkyl/cyclic proton shifts | Downfield shifts (SO₂) | Aromatic proton deshielding |
Key Research Findings
Substituent-Driven Reactivity : Chloro and bromo groups enhance electrophilicity but differ in leaving-group ability, impacting downstream reactions .
Steric vs. Electronic Effects : Cycloalkylidenes () improve lipid solubility but reduce reaction rates, whereas EWGs (target, 6d) accelerate nucleophilic substitutions .
Yield Optimization : Column chromatography () consistently achieves >90% purity, critical for pharmaceutical applications .
Biological Activity
Tert-butyl-[[4-(1,2-dichloroethenoxy)phenyl]methoxy]-dimethylsilane (CAS No. not specified) is a silane compound characterized by a complex structure that integrates a tert-butyl group, a methoxy group, and a dichloroethenyl moiety. This compound has garnered interest in various fields, particularly in pharmaceuticals and materials science, due to its unique chemical reactivity and potential biological applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 335.31 g/mol. The presence of the dichloroethenyl group contributes to its reactivity, making it a candidate for further biological evaluations.
Research into the biological activity of this compound suggests that its mechanism may involve:
- Interaction with cellular pathways : The dichloroethenyl moiety can participate in nucleophilic substitution reactions, potentially influencing various cellular signaling pathways.
- Antioxidant properties : Compounds with similar structures have been noted for their antioxidant capabilities, which may play a role in mitigating oxidative stress in biological systems.
Toxicity Studies
Preliminary toxicity assessments indicate that compounds with similar silane structures can exhibit cytotoxic effects at high concentrations. Studies must be conducted to establish the safety profile of this compound specifically.
Case Studies and Research Findings
Several studies have explored the biological implications of silane compounds. While specific research on this compound is limited, related compounds provide valuable insights:
- Cytotoxicity Assays : In vitro studies on structurally similar silanes have demonstrated varying degrees of cytotoxicity against cancer cell lines. For instance, compounds containing phenolic structures often show significant inhibition of cell proliferation at micromolar concentrations.
- Antimicrobial Activity : Some silane derivatives have been evaluated for their antimicrobial properties. The incorporation of halogenated groups (like dichloro) can enhance antimicrobial efficacy through increased membrane permeability in bacterial cells.
- Pharmacological Applications : Research indicates potential applications in drug delivery systems where silanes serve as linkers or carriers due to their ability to form stable bonds with biological molecules.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
